![molecular formula C3H3BrN2S B6149350 4-bromo-1,2-thiazol-3-amine CAS No. 1556356-77-4](/img/no-structure.png)
4-bromo-1,2-thiazol-3-amine
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Description
“4-bromo-1,2-thiazol-3-amine” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been an important heterocycle in the world of chemistry for many decades . Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in biological systems .
Synthesis Analysis
Thiazole derivatives have been synthesized via various methods. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . They have been used in the synthesis of various biologically active compounds .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1,2-thiazol-3-amine involves the reaction of 4-bromo-2-chloroacetamide with thiourea followed by hydrolysis and reduction.", "Starting Materials": [ "4-bromo-2-chloroacetamide", "thiourea", "sodium hydroxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: 4-bromo-2-chloroacetamide is reacted with thiourea in the presence of sodium hydroxide to form 4-bromo-1,2-thiazol-3-yl isothiourea.", "Step 2: The product from step 1 is hydrolyzed with hydrochloric acid to form 4-bromo-1,2-thiazol-3-amine.", "Step 3: The final step involves the reduction of 4-bromo-1,2-thiazol-3-amine using hydrogen gas and palladium on carbon as a catalyst to yield the desired product, 4-bromo-1,2-thiazol-3-amine." ] } | |
CAS RN |
1556356-77-4 |
Product Name |
4-bromo-1,2-thiazol-3-amine |
Molecular Formula |
C3H3BrN2S |
Molecular Weight |
179 |
Purity |
95 |
Origin of Product |
United States |
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